molecular formula C11H23NO2 B13596673 5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid

5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid

Cat. No.: B13596673
M. Wt: 201.31 g/mol
InChI Key: MXLWBWIAAJTQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid is an organic compound with a unique structure that includes an isopropyl group, a methylamino group, and a dimethylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid typically involves the reaction of 2,2-dimethylpentanoic acid with isopropylamine and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques like high-performance liquid chromatography (HPLC) or distillation .

Chemical Reactions Analysis

Types of Reactions

5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products

Scientific Research Applications

5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2,2-dimethyl-5-[methyl(propan-2-yl)amino]pentanoic acid

InChI

InChI=1S/C11H23NO2/c1-9(2)12(5)8-6-7-11(3,4)10(13)14/h9H,6-8H2,1-5H3,(H,13,14)

InChI Key

MXLWBWIAAJTQRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCC(C)(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.